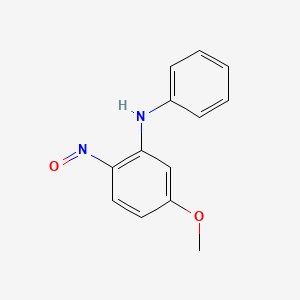![molecular formula C12H23NO B14333258 3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol CAS No. 98190-87-5](/img/structure/B14333258.png)
3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol is an organic compound that belongs to the class of propanolamines It features a hydroxy substituent at the first carbon and an amino substituent at the second carbon of the propane chain, making it both a primary amine and a primary alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3,5-trimethylcyclohexanone with hydroxylamine to form the corresponding oxime, which is then reduced to the desired amine using a reducing agent such as sodium borohydride or lithium aluminum hydride . The final step involves the reaction of the amine with propylene oxide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol undergoes various chemical reactions, including:
Substitution: The amino group can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated compounds, basic conditions
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Secondary amines, tertiary amines
Substitution: Substituted derivatives
Wissenschaftliche Forschungsanwendungen
3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions with electrophilic species . Additionally, its primary alcohol group can undergo oxidation and reduction reactions, leading to the formation of various products with different biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-aminopropan-1-ol: A primary amine and primary alcohol with similar structural features.
3,3,5-trimethylcyclohexanone: A ketone that serves as a precursor in the synthesis of the target compound.
Uniqueness
3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol is unique due to its combination of a cyclohexylidene group and a propanolamine structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
98190-87-5 |
|---|---|
Molekularformel |
C12H23NO |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
3-[(3,3,5-trimethylcyclohexylidene)amino]propan-1-ol |
InChI |
InChI=1S/C12H23NO/c1-10-7-11(13-5-4-6-14)9-12(2,3)8-10/h10,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
BBCMWQIMVIFPNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=NCCCO)CC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



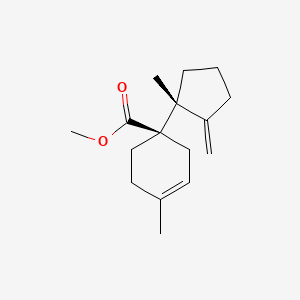
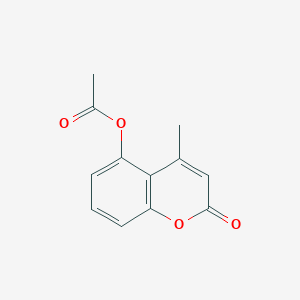
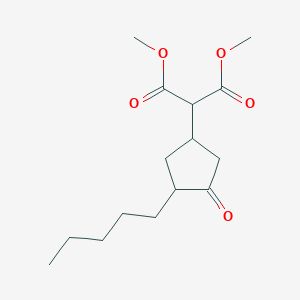
![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)
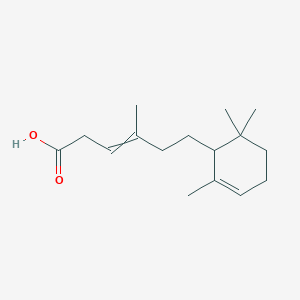
![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
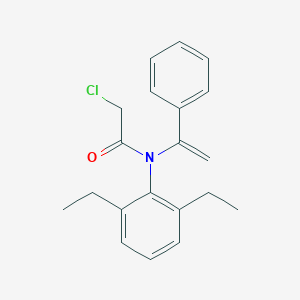
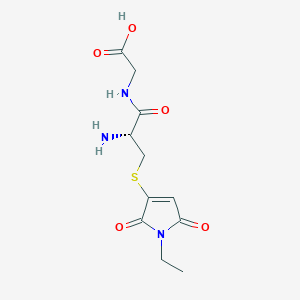
![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)


